molecular formula C27H34N4O4 B11166235 1-butyl-N-(4-{[2-(butylcarbamoyl)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide

1-butyl-N-(4-{[2-(butylcarbamoyl)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11166235
M. Wt: 478.6 g/mol
InChI Key: MLQUOHOJQLNYHJ-UHFFFAOYSA-N
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Description

1-butyl-N-(4-{[2-(butylcarbamoyl)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, which is a five-membered lactam, and multiple carbamoyl groups, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-N-(4-{[2-(butylcarbamoyl)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of carbamoyl chlorides and subsequent reactions with substituted phenols. One-pot procedures and metal-free synthesis methods are often employed to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated processes can be utilized to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-butyl-N-(4-{[2-(butylcarbamoyl)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-butyl-N-(4-{[2-(butylcarbamoyl)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-butyl-N-(4-{[2-(butylcarbamoyl)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-butyl-N-(4-{[2-(butylcarbamoyl)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its unique structure, which combines a pyrrolidine ring with multiple carbamoyl groups. This structural complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C27H34N4O4

Molecular Weight

478.6 g/mol

IUPAC Name

1-butyl-N-[4-[[2-(butylcarbamoyl)phenyl]carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C27H34N4O4/c1-3-5-15-28-27(35)22-9-7-8-10-23(22)30-25(33)19-11-13-21(14-12-19)29-26(34)20-17-24(32)31(18-20)16-6-4-2/h7-14,20H,3-6,15-18H2,1-2H3,(H,28,35)(H,29,34)(H,30,33)

InChI Key

MLQUOHOJQLNYHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)CCCC

Origin of Product

United States

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